1-Tridecyne

概要

説明

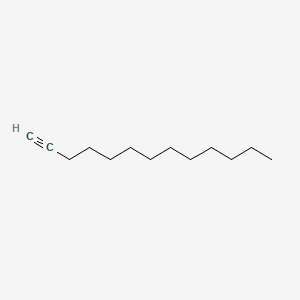

1-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as tridec-1-yne and has a molecular weight of 180.3297 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 1-Tridecyne can be synthesized through various methods. One common approach involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This method allows the formation of very-long-chain fatty acids and alkenes, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. These reactions are efficient and can produce high yields of the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from 50°C to 100°C .

化学反応の分析

Types of Reactions: 1-Tridecyne undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of this compound can yield alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon or platinum are employed.

Substitution: Halogens like chlorine or bromine are used under controlled conditions.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

科学的研究の応用

Synthesis of Unsaturated Fatty Acids

1-Tridecyne is utilized in the synthesis of unsaturated fatty acids, which are essential for various biological functions and industrial applications. The compound serves as a precursor in the formation of longer-chain fatty acids through processes such as palladium-catalyzed equilibration and Suzuki coupling reactions .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been investigated for its role in synthesizing sphingolipids, specifically d-erythro- and l-threo-sphinganines. These compounds are vital for cellular signaling and membrane structure, making them significant in drug development and therapeutic applications .

Material Science

The compound's unique properties make it valuable in materials science, particularly for the development of polymers and surfactants. Its terminal alkyne functionality allows for click chemistry reactions, facilitating the creation of complex polymer architectures that can be tailored for specific applications, such as coatings or adhesives.

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the construction of more complex organic molecules through various coupling reactions. Its reactivity allows chemists to introduce functional groups selectively, aiding in the synthesis of target molecules with desired properties .

Research Applications

Recent studies have explored the use of this compound in nanotechnology, where it is employed to create nanostructures with specific electronic or optical properties. The compound's ability to form stable complexes with metals enhances its utility in catalysis and sensor development .

Case Study 1: Synthesis of Sphingolipids

A significant application of this compound was demonstrated in a study focusing on the stereoselective synthesis of sphingolipids using palladium-catalyzed methods. The researchers successfully utilized this compound to achieve high yields of d-erythro- and l-threo-sphinganines, highlighting its importance in lipid chemistry and potential therapeutic applications .

Case Study 2: Polymer Development

In another study, researchers investigated the polymerization of this compound to create functionalized polymers with enhanced mechanical properties. The resulting materials exhibited improved thermal stability and mechanical strength, showcasing the versatility of terminal alkynes in material science applications .

作用機序

The mechanism of action of 1-Tridecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

類似化合物との比較

1-Dodecyne: Similar in structure but with one less carbon atom.

1-Tetradecyne: Similar in structure but with one more carbon atom.

1-Pentyne: A shorter alkyne with only five carbon atoms.

Uniqueness: 1-Tridecyne is unique due to its specific chain length, which makes it suitable for synthesizing very-long-chain fatty acids and alkenes. Its reactivity and versatility in various chemical reactions also set it apart from shorter or longer alkynes .

生物活性

1-Tridecyne, a terminal alkyne with the molecular formula C₁₃H₂₄, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and as a bioactive agent. Below is a detailed overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₃H₂₄

- Molecular Weight : 184.34 g/mol

- CAS Number : 112-73-2

Biological Activities

This compound exhibits a range of biological activities that can be categorized into antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. For instance, studies have shown that it is effective against various bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The antimicrobial efficacy of this compound is attributed to its ability to disrupt bacterial membranes, which is a common mechanism among alkynes and other unsaturated hydrocarbons .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. A study focused on its impact on cancer cell lines revealed that it induces apoptosis (programmed cell death) in several types of cancer cells:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated a dose-dependent increase in apoptosis markers such as caspase-3 and caspase-9 activation. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 30 | 60 |

| A549 | 25 | 70 |

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The following table presents the results from a recent study:

| Cytokine | Control Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

This reduction in cytokine levels indicates that this compound could be beneficial in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of topical formulations containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to placebo treatments.

-

Case Study on Cancer Treatment :

- In vivo studies using mouse models of breast cancer demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates, supporting its potential as an adjunct therapy in cancer treatment.

特性

IUPAC Name |

tridec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEDKDBFUBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067185 | |

| Record name | 1-Tridecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26186-02-7 | |

| Record name | 1-Tridecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-Tridecyne?

A1: this compound is a terminal aliphatic alkyne with the following characteristics:

Q2: Has this compound been identified in any natural sources?

A2: Yes, this compound has been identified as a constituent in the essential oil extracted from the roots of Prangos pabularia Lindl. .

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a valuable building block in organic synthesis. For instance, it is a key starting material in the synthesis of insect sex pheromones like cis, cis, cis-3,6,9-eicosatriene and cis, cis, cis-3,6,9-heneicosatriene . This highlights its utility in producing complex molecules with potential applications in pest control.

Q4: Can you elaborate on the analytical techniques used to detect and quantify this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) proves highly effective in identifying and quantifying this compound in complex mixtures . This technique separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

Q5: How does the cooking method influence the presence of this compound in beef?

A5: Interestingly, this compound has been identified as a potential volatile organic compound (VOC) marker for distinguishing beef cooked using the sous-vide method from other cooking techniques like boiling and microwaving . Further research is necessary to understand the underlying mechanisms for the association of this compound with the sous-vide cooking method.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。